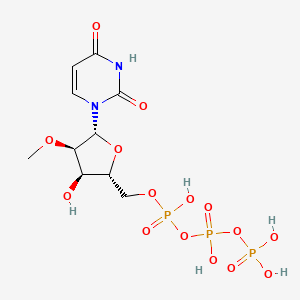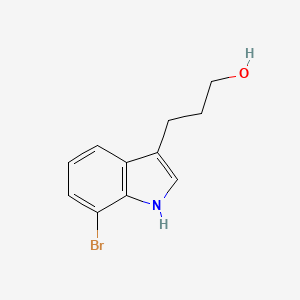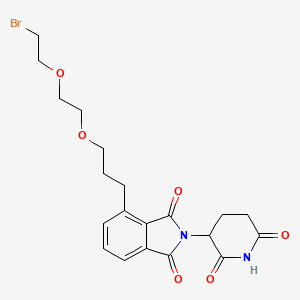
Cyclotriazadisulfonamide HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclotriazadisulfonamide hydrochloride is a small molecule compound known for its unique ability to down-modulate the human CD4 receptorCyclotriazadisulfonamide hydrochloride interacts specifically with the CD4 receptor, making it a promising candidate for various therapeutic interventions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclotriazadisulfonamide hydrochloride involves multiple steps. One effective method includes the preparation of solutions of 2 N hydrochloric acid in methanol/water from concentrated aqueous hydrochloric acid and methanol. The hydrochloric acid salts are then triturated by sonication in anhydrous diethyl ether, followed by filtration .
Industrial Production Methods
Industrial production methods for cyclotriazadisulfonamide hydrochloride are not extensively documented. the synthesis typically involves the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s quality and yield .
Chemical Reactions Analysis
Types of Reactions
Cyclotriazadisulfonamide hydrochloride undergoes various chemical reactions, including substitution and reduction reactions. These reactions are crucial for modifying the compound’s structure to enhance its biological activity .
Common Reagents and Conditions
Common reagents used in the reactions involving cyclotriazadisulfonamide hydrochloride include methanol, diethyl ether, and concentrated hydrochloric acid. The reactions are typically carried out under an atmosphere of dry nitrogen to prevent unwanted side reactions .
Major Products Formed
The major products formed from the reactions of cyclotriazadisulfonamide hydrochloride are various analogues with modified side arms and tail groups. These analogues exhibit a wide range of CD4 down-modulating and anti-HIV potencies .
Scientific Research Applications
Cyclotriazadisulfonamide hydrochloride has several scientific research applications:
Chemistry: Used in the synthesis of various analogues to study structure-activity relationships.
Biology: Investigated for its ability to down-modulate the CD4 receptor on immune cells.
Medicine: Explored as a potential therapeutic agent for HIV and other immunological disorders.
Mechanism of Action
Cyclotriazadisulfonamide hydrochloride exerts its effects by down-modulating the CD4 receptor on immune cells. This down-modulation occurs through the inhibition of the receptor’s co-translational translocation into the endoplasmic reticulum. The compound specifically interacts with the signal peptide of the CD4 receptor, preventing its proper folding and insertion into the cell membrane .
Comparison with Similar Compounds
Similar Compounds
Cyclotriazadisulfonamide analogues: Various analogues with modified side arms and tail groups.
Anti-CD4 monoclonal antibodies: Used for immunosuppression and HIV therapy.
Other CD4-targeted compounds: Include small molecules and peptides that interact with the CD4 receptor
Uniqueness
Cyclotriazadisulfonamide hydrochloride is unique due to its specific interaction with the CD4 receptor’s signal peptide, leading to its down-modulation. This mechanism distinguishes it from other CD4-targeted compounds, which may act through different pathways or have broader targets .
Properties
Molecular Formula |
C31H40ClN3O4S2 |
|---|---|
Molecular Weight |
618.3 g/mol |
IUPAC Name |
9-benzyl-3-methylidene-1,5-bis-(4-methylphenyl)sulfonyl-1,5,9-triazacyclododecane;hydrochloride |
InChI |
InChI=1S/C31H39N3O4S2.ClH/c1-26-11-15-30(16-12-26)39(35,36)33-21-7-19-32(25-29-9-5-4-6-10-29)20-8-22-34(24-28(3)23-33)40(37,38)31-17-13-27(2)14-18-31;/h4-6,9-18H,3,7-8,19-25H2,1-2H3;1H |
InChI Key |
ITNHTGZJQXEGQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCN(CCCN(CC(=C)C2)S(=O)(=O)C3=CC=C(C=C3)C)CC4=CC=CC=C4.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![N-cyclohexyl-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidin-3-amine](/img/structure/B14761300.png)

